molecular formula C17H23ClN2OS B1402835 2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide CAS No. 1365963-70-7

2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide

Cat. No.: B1402835
CAS No.: 1365963-70-7
M. Wt: 338.9 g/mol
InChI Key: NSJPYYHPSMHHIT-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide is a useful research compound. Its molecular formula is C17H23ClN2OS and its molecular weight is 338.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound was synthesized through specific reactions involving 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride. X-ray crystal diffraction was used to determine its structure, contributing to the understanding of its crystallography and molecular configuration (Huang Ming-zhi et al., 2005).

Antimicrobial and Cytotoxic Activities

  • New derivatives, including those of the 2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide structure, were synthesized and found to exhibit significant antibacterial and anticandidal effects. These compounds were also tested for cytotoxic activity against various human and mouse cell lines, demonstrating potential in medical research (Sam Dawbaa et al., 2021).

Immunomodulating Activity

  • Compounds similar to this compound were found to enhance macrophage cytotoxicity and stimulate antibacterial defenses in mice. This suggests potential applications in immunomodulation and therapeutic treatments for various immune-related conditions (G. Doria et al., 1991).

Antinociceptive Activity

  • Some derivatives of this compound were evaluated for antinociceptive activity, demonstrating effectiveness in various pain relief tests. This suggests a potential role in the development of new pain management drugs (T. Önkol et al., 2004).

Novel Synthesis Methods

  • Innovative synthesis methods for derivatives of this compound were explored, highlighting the compound's importance as a synthesis intermediate. These methods emphasize simplicity, efficiency, and environmental friendliness, indicating its utility in industrial and pharmaceutical chemistry (Du Xiao-hua, 2013).

Properties

IUPAC Name

2-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c1-5-17(3,4)11-6-7-12-13(9-19)16(22-14(12)8-11)20-15(21)10(2)18/h10-11H,5-8H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJPYYHPSMHHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide
Reactant of Route 4
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide

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